molecular formula C7H9N5O3S B11112430 N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide

N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide

Cat. No.: B11112430
M. Wt: 243.25 g/mol
InChI Key: LJNDVVAXJUQLQO-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE is a complex organic compound with the molecular formula C6H6N4O It is known for its unique structure, which includes a triazolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE typically involves the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, its binding to HIV TAR RNA suggests that it may interfere with the replication process of the virus. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biological molecules, potentially leading to significant pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE stands out due to its methanesulfonamide group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H9N5O3S

Molecular Weight

243.25 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

InChI

InChI=1S/C7H9N5O3S/c1-4-5(11-16(2,14)15)6(13)12-7(10-4)8-3-9-12/h3,11H,1-2H3,(H,8,9,10)

InChI Key

LJNDVVAXJUQLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C

Origin of Product

United States

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